molecular formula C23H30N2O2 B10883408 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10883408
M. Wt: 366.5 g/mol
InChI Key: KOJUPJQKJDOHGY-UHFFFAOYSA-N
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Description

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound featuring a piperazine core substituted with a 4-methylcyclohexyl group and an ethanone-linked naphthalen-2-yloxy moiety. Piperazine derivatives are widely studied in medicinal chemistry for their versatility in modulating receptor binding and pharmacokinetic profiles .

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(4-methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H30N2O2/c1-18-6-9-21(10-7-18)24-12-14-25(15-13-24)23(26)17-27-22-11-8-19-4-2-3-5-20(19)16-22/h2-5,8,11,16,18,21H,6-7,9-10,12-15,17H2,1H3

InChI Key

KOJUPJQKJDOHGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline:

    Piperazine Derivatization: Start with piperazine and react it with 4-methylcyclohexyl chloride to introduce the cyclohexyl group.

    Etherification: Next, react the resulting compound with 2-naphthol to form the naphthalen-2-yloxy moiety.

    Alcohol Formation: Finally, convert the intermediate to the alcohol form by reacting it with an appropriate alcohol (e.g., propanol) under suitable conditions.

Industrial Production: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the alcohol group could yield a ketone or aldehyde.

    Reduction: Reduction of the ketone group could regenerate the alcohol.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Biological Interactions

Binding Affinity Studies
Preliminary studies indicate that 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone may exhibit binding affinity for serotonin and dopamine receptors. These receptors are critical in mood regulation and psychotropic effects, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. Further research is necessary to elucidate the exact mechanisms of action and therapeutic implications.

Potential Therapeutic Applications

  • Antidepressant Activity
    Given its interaction with serotonin receptors, this compound could be explored as a potential antidepressant. The modulation of serotonin levels is a well-established mechanism in the treatment of depression.
  • Antipsychotic Properties
    The interaction with dopamine receptors may also position this compound as a candidate for antipsychotic drug development, targeting conditions such as schizophrenia or bipolar disorder.
  • Analgesic Effects
    Compounds with similar structural characteristics have been studied for their analgesic properties. Investigating the pain-relieving potential of this compound could lead to new treatments for chronic pain conditions.

Case Studies and Research Findings

Research has demonstrated the synthesis and evaluation of various derivatives based on the core structure of 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone. For instance, studies involving molecular docking have shown promising interactions with key receptors, indicating potential efficacy as pharmacological agents.

Example Study

In one study, derivatives were synthesized and evaluated for their antimicrobial activity, revealing several compounds that exhibited significant activity against bacterial strains. This suggests that similar derivatives based on the target compound could also be explored for antimicrobial properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly receptors or enzymes. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Piperazine Substituent Ethanone-Linked Group Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound : 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone 4-Methylcyclohexyl Naphthalen-2-yloxy ~421.5* Potential CNS activity (hypothesized) N/A
1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone 4-Bromobenzyl Naphthalen-2-yloxy ~475.3 Antimicrobial, anticancer (predicted)
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone Cycloheptyl 4-Methylphenoxy ~384.5 Antidepressant, anti-inflammatory
2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone 4-Methylbenzyl 4-Methoxyphenoxy ~354.4 Serotonergic/dopaminergic modulation
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 2-Methoxyphenyl Biphenyl-4-yl ~402.5 Antipsychotic (low catalepsy risk)
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone Pyrimidin-2-yl Naphthalen-2-yloxy ~403.4 Anticancer (reported)

*Estimated based on analogous structures.

Key Structural Differences and Implications

Piperazine Substituents :

  • The 4-methylcyclohexyl group in the target compound enhances lipophilicity compared to polar groups like pyrimidinyl (in ) or bromobenzyl (in ). This may improve blood-brain barrier penetration, suggesting CNS applications .
  • Cycloheptyl (in ) and cyclohexyl substituents differ in ring size, affecting conformational flexibility and receptor binding. Cycloheptyl analogs show antidepressant activity, while methylcyclohexyl may offer distinct selectivity.

Biphenyl (in ) and pyrimidinyl (in ) groups introduce planar aromaticity or heterocyclic polarity, diversifying target selectivity (e.g., antipsychotic vs. anticancer).

Biological Activities: Antipsychotic Potential: Compounds with biphenyl or methoxyphenyl groups (e.g., ) exhibit anti-dopaminergic activity, while the target compound’s naphthalene moiety may balance serotonin/dopamine receptor affinity. Anticancer Activity: Pyrimidinyl-piperazine derivatives (e.g., ) show cytotoxicity, likely due to DNA intercalation or kinase inhibition. The target compound’s naphthalene could similarly intercalate but with altered specificity.

Pharmacological and Computational Insights

  • QSAR Studies : For biphenyl-piperazine analogs (), electron affinity (EA) and logBB (brain/blood partition coefficient) correlate with antidopaminergic activity. The target compound’s methylcyclohexyl group may optimize logBB, enhancing CNS bioavailability.
  • Docking Studies : Naphthalene derivatives (e.g., ) show affinity for aromatic pockets in enzymes/receptors. Molecular dynamics simulations could predict the target compound’s binding stability compared to bromobenzyl or pyrimidinyl analogs.

Biological Activity

1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, commonly referred to by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a piperazine ring, a naphthalene moiety, and an ethanone group, which may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O2C_{23}H_{30}N_{2}O_{2} with a molecular weight of 366.5 g/mol. The structural components are critical for its interaction with biological systems.

PropertyValue
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
IUPAC Name1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone
InChIInChI=1S/C23H30N2O2/c1-18-5-4-8-21(15-18)24-11-13-25(14-12-24)23(26)17-27-22-10-9-19-6-2-3-7-20(19)16-22/h2-3,6-7,9-10,16,18,21H,4-5,8,11-15,17H2,1H3
Canonical SMILESCC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

While the precise mechanism of action for this compound remains under investigation, its structural features suggest potential interactions with neurotransmitter receptors and enzymes involved in various signaling pathways. Compounds with similar piperazine structures have been shown to act as agonists or antagonists at serotonin (5HT) receptors and dopamine receptors .

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives often exhibit antidepressant and anxiolytic properties. For instance, piperazine compounds have been documented to modulate serotonin receptor activity, which is crucial in the treatment of mood disorders .

Antimicrobial Activity

Preliminary studies on related compounds suggest that they may possess antimicrobial properties. For example, derivatives with similar structures have shown activity against various bacterial strains and fungi . The evaluation of these compounds typically involves determining minimum inhibitory concentrations (MICs), which indicate their effectiveness against specific pathogens.

Study on Piperazine Derivatives

A study evaluated a series of piperazine derivatives for their antibacterial and antifungal activities. Results showed that certain compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi . This highlights the potential for 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone to be explored further in this area.

Anticancer Potential

Another area of interest is the anticancer activity of similar compounds. Research has demonstrated that certain piperazine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways affected by 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone remain to be elucidated.

Future Directions

Further research is essential to fully understand the biological activity of 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone. Key areas for future investigation include:

  • In-depth Mechanistic Studies : Elucidating the specific biological pathways and targets involved.
  • Structure–Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

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